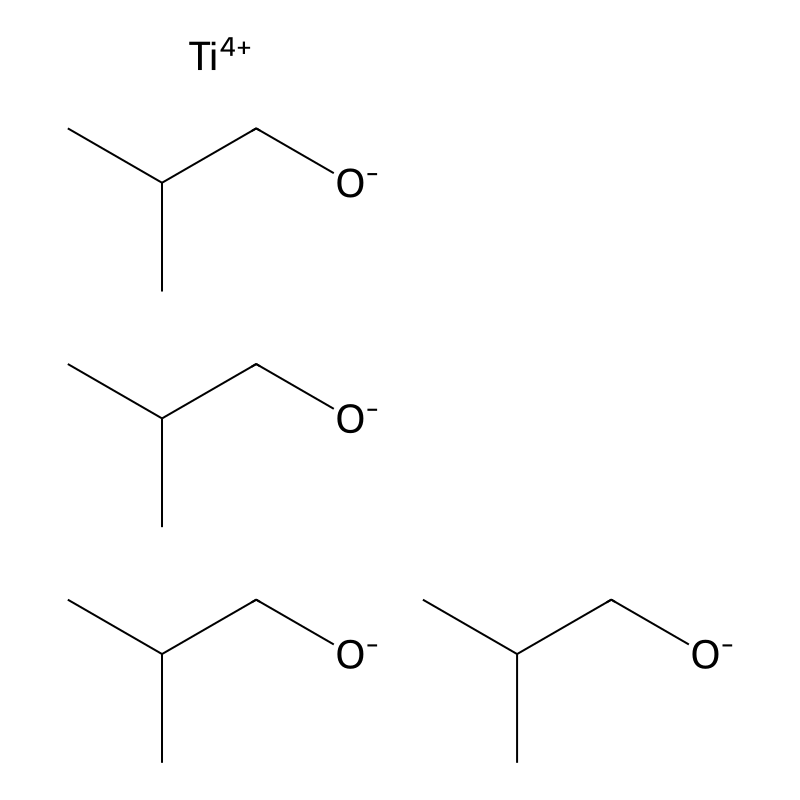

1-Propanol, 2-methyl-, titanium(4+) salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Esterification of Carboxylic Acids

Scientific Field: Organic Chemistry

Application Summary: This research focuses on the synthesis of esters from carboxylic acids, which is a crucial process due to the widespread presence of ester units in organic materials, pharmaceutical compounds, and natural products.

Methods and Procedures: The method involves the activation of the carboxyl function, requiring the conversion of the hydroxyl group into a suitable leaving group.

Results and Outcomes: The reaction has proven highly effective as a coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols operating under mild and neutral conditions.

Influence on Viscoelastic Solutions

Scientific Field: Colloid and Polymer Science

Application Summary: This research investigates the influence of 1-propanol and 2-propanol on the viscoelastic solutions of cetyltrimethylammonium bromide (CTAB) and sodium salicylate (NaSal).

Results and Outcomes: The data can be explained by assuming that part of the 1-propanol adsorbs at the surface of the three-dimensional network that is formed from wormlike micelles and makes the hydrophobic surface hydrophilic.

1-Propanol, 2-methyl-, titanium(4+) salt, also known as titanium isobutoxide, is a chemical compound with the molecular formula and a molecular weight of approximately 340.327 g/mol . This compound typically appears as a dark yellow oily liquid with an alcohol-like odor and is insoluble in water, exhibiting a density similar to that of water . It is classified under the category of titanium alkoxides, which are widely used in various chemical applications.

The mechanism of action of 1-Propanol, 2-methyl-, titanium(4+) salt primarily revolves around its role as a precursor in the formation of titanium oxide materials. During the sol-gel process, hydrolysis of the isopropoxide groups leads to the formation of titanium-oxygen (Ti-O) bonds. Subsequent condensation reactions between these partially hydrolyzed molecules result in the creation of a titanium oxide network, ultimately forming the desired thin film or nanoparticle structure.

- Flammability: Flammable liquid.

- Toxicity: Limited data available, but suspected to be irritating to skin and eyes. Inhalation may cause respiratory tract irritation.

- Reactivity: Reacts with water and moisture, releasing flammable isopropanol.

1-Propanol, 2-methyl-, titanium(4+) salt can be synthesized through several methods:

- Direct Reaction: One common method involves the direct reaction of titanium tetrachloride with 2-methyl-1-propanol in a controlled environment. This process typically requires an inert atmosphere to prevent unwanted side reactions.

- Alkoxide Formation: Another method includes the reaction of titanium alkoxides with 2-methyl-1-propanol under reflux conditions, allowing for the formation of the desired compound through esterification.

These synthesis routes are essential for producing high-purity samples for industrial or research applications.

Interaction studies involving 1-Propanol, 2-methyl-, titanium(4+) salt focus on its performance in catalysis and material synthesis. Research indicates that this compound can enhance reaction rates and improve yields when used as a catalyst. Additionally, studies have shown that its interactions with other organic compounds can lead to novel materials with tailored properties.

Several compounds share similarities with 1-Propanol, 2-methyl-, titanium(4+) salt. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Titanium tetrachloride | A precursor for various titanium compounds; highly reactive. | |

| Titanium isopropoxide | Used in sol-gel processes; exhibits different reactivity compared to isobutoxide. | |

| Titanium ethoxide | Commonly used in coatings; has different solubility properties. |

Uniqueness: The primary uniqueness of 1-Propanol, 2-methyl-, titanium(4+) salt lies in its balance between reactivity and stability compared to other titanium alkoxides. Its specific structure allows for enhanced catalytic properties while maintaining compatibility with various solvents and substrates .

The direct alkoxylation of titanium tetrachloride represents the most widely employed synthetic route for preparing titanium alkoxide complexes, including 1-propanol, 2-methyl-, titanium(4+) salt. This methodology involves the nucleophilic substitution of chloride ligands in titanium tetrachloride with alkoxide groups derived from the corresponding alcohols [1] [2].

The fundamental reaction mechanism proceeds through a series of sequential substitution reactions where each chloride ligand is progressively replaced by an alkoxide group. The general reaction can be represented as:

TiCl₄ + 4 ROH → Ti(OR)₄ + 4 HCl

where R represents the alkyl group, specifically 2-methylpropyl in the case of 1-propanol, 2-methyl-, titanium(4+) salt [2] [3].

The reaction typically commences at low temperatures (0-10°C) to control the vigorous evolution of hydrogen chloride gas and prevent unwanted side reactions [4] [5]. As the temperature is gradually increased to room temperature, the reaction proceeds to completion over a period of 4-6 hours. The stoichiometric ratio of titanium tetrachloride to alcohol is maintained at 1:4.2, with a slight excess of alcohol employed to prevent oligomerization and ensure complete conversion [5].

Several variations of the direct alkoxylation method have been developed to optimize yield and product purity. The addition of tertiary amines such as triethylamine or pyridine serves as a hydrogen chloride scavenger, thereby driving the reaction to completion and reducing the formation of acidic byproducts that can catalyze unwanted hydrolysis reactions [6] [7]. This modification typically increases yields from 75-85% to 85-95% while simultaneously improving product purity [7].

The ammonia neutralization route represents another significant advancement in direct alkoxylation methodology [2]. In this approach, anhydrous ammonia is introduced into the reaction mixture to neutralize the hydrogen chloride byproduct as it forms. This technique offers several advantages including reduced corrosion of equipment, minimized side reactions, and improved handling safety. The reaction conditions are maintained at 0-50°C with reaction times extending to 4-12 hours to ensure complete neutralization [8].

Temperature control emerges as a critical parameter throughout the alkoxylation process. Initial reaction temperatures below 10°C prevent rapid gas evolution that can lead to product loss through entrainment [9] [5]. The gradual warming to ambient temperature allows for controlled completion of the substitution reactions while minimizing thermal decomposition of the sensitive alkoxide products.

Solvent selection plays a crucial role in optimizing the direct alkoxylation process. Anhydrous toluene serves as the preferred reaction medium due to its ability to dissolve both reactants and products while remaining inert toward the titanium alkoxide products [7] [9]. The aromatic solvent also facilitates subsequent purification steps through its distinct boiling point and chemical properties.

The mechanistic pathway involves initial coordination of the alcohol to the titanium center, followed by proton transfer and elimination of hydrogen chloride. Each successive substitution becomes progressively more difficult due to increasing steric hindrance around the titanium center and the electron-donating nature of the alkoxide ligands [6] [10]. This sequential nature explains the requirement for extended reaction times and careful temperature control to achieve complete conversion.

Product characterization through multinuclear nuclear magnetic resonance spectroscopy confirms the tetrahedral coordination geometry around the titanium center, consistent with the diamagnetic nature of titanium(IV) alkoxides [9] [3]. The integration patterns in proton nuclear magnetic resonance spectra verify the complete substitution of all four chloride ligands by the corresponding alkoxide groups.

Sol-Gel Processing Optimization Strategies

Sol-gel processing represents a versatile synthetic methodology for converting titanium alkoxide precursors into oxide materials through controlled hydrolysis and condensation reactions. The optimization of sol-gel parameters directly influences the properties of both intermediate alkoxide-derived sols and final oxide products [11] [12].

The hydrolysis reaction initiates the sol-gel transformation through nucleophilic attack of water molecules on the electrophilic titanium center. The reaction proceeds according to the following mechanism:

Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

Subsequent condensation reactions between hydroxylated species lead to the formation of titanium-oxygen-titanium bridges through either oxolation or alkoxolation pathways [12] [13]. The relative rates of hydrolysis and condensation determine the morphology, particle size distribution, and aggregation behavior of the resulting sol particles.

Water-to-alkoxide ratio emerges as the most critical parameter controlling sol-gel processing outcomes. Ratios between 2:1 and 4:1 provide optimal conditions for controlled hydrolysis while preventing rapid precipitation [12] [14]. Lower water concentrations result in incomplete hydrolysis and retention of organic groups in the final product, while excess water leads to rapid precipitation and loss of morphological control [15].

The influence of pH on sol-gel processing cannot be overstated, with acidic conditions (pH 1-3) providing the most favorable environment for controlled processing [16] [14]. Under acidic conditions, the hydrolysis rate decreases due to protonation of alkoxide groups, reducing their nucleophilicity toward water attack [17]. This slower hydrolysis rate allows for better control over particle nucleation and growth processes, resulting in more uniform particle size distributions [12].

Electrospray ionization mass spectrometry studies reveal the formation of discrete titanium oxide clusters during the early stages of sol-gel processing [12]. Under acidic conditions, smaller clusters containing 6-7 titanium atoms predominate, while neutral and basic conditions favor the formation of larger aggregates containing 10-12 titanium atoms. These cluster size differences directly correlate with the final particle morphology and crystallization behavior of the dried gels.

Temperature control during sol-gel processing affects both reaction kinetics and product properties. Lower temperatures (0-25°C) promote slower, more controlled hydrolysis reactions that favor the formation of uniform sols [13] [14]. Elevated temperatures accelerate both hydrolysis and condensation reactions, potentially leading to rapid gelation and loss of processing control.

Stirring parameters significantly influence the aggregation behavior of sol particles and the final morphology of dried gels [18]. Stirring rates between 400-1000 revolutions per minute provide optimal mixing while preventing excessive mechanical aggregation of forming particles [14]. Higher stirring rates tend to break up larger aggregates, resulting in smaller final particle sizes but potentially introducing defects in the gel network structure.

The selection and concentration of catalysts profoundly impact sol-gel processing outcomes. Nitric acid emerges as the preferred catalyst due to its ability to promote controlled hydrolysis while minimizing unwanted side reactions [14] [18]. The acid concentration must be carefully balanced to provide sufficient catalytic activity without causing rapid, uncontrolled gelation.

Aging processes following initial gel formation play crucial roles in determining final material properties [12] [17]. Extended aging periods (12-48 hours) at ambient temperature allow for continued condensation reactions that strengthen the gel network and improve mechanical properties. During aging, smaller particles dissolve and redeposit on larger particles through Ostwald ripening processes, leading to improved crystallinity and reduced surface area.

The kinetics of titanium isopropoxide hydrolysis have been extensively studied using photon correlation spectroscopy to monitor particle formation in real-time [13]. These investigations reveal distinct induction periods during which molecular reorganization occurs without visible particle formation, followed by rapid nucleation and growth phases. The duration of the induction period correlates inversely with reactant concentration, providing a means for temporal control over sol-gel processing.

Purification Techniques for Oxygen-Sensitive Metal Alkoxides

The purification of oxygen-sensitive metal alkoxides, particularly titanium alkoxide complexes, requires specialized techniques that maintain strict exclusion of atmospheric moisture and oxygen throughout all processing steps [19] [20]. The extreme sensitivity of these compounds to hydrolysis and oxidation necessitates the implementation of rigorous inert atmosphere protocols and carefully selected purification methodologies.

Vacuum distillation represents the most widely employed purification technique for volatile titanium alkoxides due to its effectiveness in removing impurities while maintaining product integrity [21] [22]. The process typically operates at reduced pressures (0.1-5 mmHg) and elevated temperatures (120-150°C) to achieve efficient separation of the desired alkoxide from starting materials and byproducts [9] [5]. The selection of appropriate distillation conditions requires careful consideration of the thermal stability and vapor pressure characteristics of the target compound.

The implementation of vacuum distillation for titanium alkoxide purification follows established protocols developed for air-sensitive compounds [23] [24]. All glassware must be rigorously dried in ovens at temperatures exceeding 150°C for minimum periods of 3 hours, followed by cooling under vacuum or inert atmosphere conditions [25]. The distillation apparatus typically incorporates multiple cold traps to prevent contamination of vacuum pumps with organic vapors and to recover volatile solvents for reuse.

Temperature control during vacuum distillation proves critical for maintaining product quality and maximizing recovery yields [21] [9]. Excessive temperatures can lead to thermal decomposition of the alkoxide products, while insufficient heating results in incomplete distillation and poor separation efficiency. The optimal distillation temperature for 1-propanol, 2-methyl-, titanium(4+) salt occurs at approximately 122-125°C under reduced pressure of 0.5 mmHg [5].

Fractional distillation techniques provide enhanced separation capabilities when dealing with mixtures of similar alkoxides or when removing closely boiling impurities [21]. The incorporation of efficient fractionating columns packed with appropriate materials (glass helices, metal rings, or structured packing) significantly improves separation efficiency while maintaining the inert atmosphere requirements essential for alkoxide stability.

Recrystallization methods offer alternative purification strategies for alkoxides that exhibit suitable crystalline properties [21] [26]. The technique involves dissolution of crude alkoxide products in carefully selected anhydrous solvents followed by controlled precipitation through temperature reduction or solvent evaporation under inert conditions [26]. Solvent selection criteria include chemical inertness toward the alkoxide, appropriate solubility characteristics, and compatibility with inert atmosphere handling techniques.

The recrystallization process requires implementation of Schlenk line techniques to maintain oxygen and moisture exclusion throughout all operations [23] [24]. Solvents must be rigorously dried using appropriate drying agents (molecular sieves, sodium metal, or calcium hydride) and degassed through freeze-pump-thaw cycles to remove dissolved gases [27] [24]. The crystallization vessel must be maintained under positive pressure of dry inert gas to prevent atmospheric contamination.

Column chromatography applications for alkoxide purification demand specialized considerations due to the air-sensitive nature of these compounds [28]. Traditional silica gel or alumina adsorbents must be extensively dried and activated under high vacuum conditions before use [25]. The entire chromatographic system requires modification to operate under inert atmosphere conditions, typically involving the use of Schlenk-adapted columns and nitrogen-saturated eluent systems.

Sublimation techniques provide exceptionally high purity levels (98-99.5%) for compounds exhibiting appropriate vapor pressure characteristics [21]. The process operates under high vacuum conditions (0.01-1 mmHg) at elevated temperatures, allowing direct transition from solid to vapor phase without passing through the liquid state. This technique proves particularly valuable for removing involatile impurities while achieving excellent product recovery (85-95%).

The implementation of sublimation purification requires specialized equipment designed for air-sensitive compound handling [20] [25]. The sublimation apparatus typically incorporates cold-finger condensers maintained at reduced temperatures using dry ice or liquid nitrogen cooling systems. All connections must utilize ground glass joints sealed with high-vacuum grease to maintain system integrity throughout the process.

Inert atmosphere handling protocols form the foundation for successful alkoxide purification regardless of the specific technique employed [8] [19]. Schlenk line techniques provide the primary methodology for maintaining oxygen and moisture exclusion during purification operations [23] [27]. The dual manifold system allows rapid switching between high vacuum and inert gas atmospheres while maintaining continuous protection of air-sensitive materials.

Glove box operations offer enhanced protection for extremely sensitive compounds requiring extended manipulation periods [19] [27]. Modern inert atmosphere chambers maintain oxygen and moisture levels below 1 part per million through continuous circulation and purification systems [8]. The controlled environment enables complex purification procedures while providing superior protection compared to traditional Schlenk line techniques.

Solvent purification and drying protocols prove essential for maintaining alkoxide stability during purification processes [19] [24]. Aromatic solvents such as toluene and benzene require drying over sodium metal followed by distillation under inert atmosphere [25]. Ethereal solvents typically undergo drying over sodium benzophenone ketyl or lithium aluminum hydride with subsequent distillation under nitrogen or argon [24].

Storage considerations for purified alkoxides demand continued attention to atmospheric exclusion and temperature control [8] [21]. Sealed ampoules prepared under inert atmosphere provide optimal long-term storage while preventing degradation through atmospheric exposure. Refrigerated storage temperatures help minimize thermal decomposition while maintaining product stability over extended periods.

Quality control measures for purified alkoxides include multinuclear nuclear magnetic resonance spectroscopy, elemental analysis, and gas chromatography-mass spectrometry analysis [9] [25]. These analytical techniques must be adapted for air-sensitive sample handling through the use of sealed nuclear magnetic resonance tubes prepared under inert conditions and specialized sample introduction systems for chromatographic analysis.

Molecular Characteristics

Titanium tetraisobutoxide exhibits a tetrahedral coordination geometry around the central titanium atom, with four isobutoxy ligands (-OCH₂CH(CH₃)₂) arranged in a symmetric configuration [1] [2]. The compound appears as a white to colorless liquid under standard conditions, with a molecular weight of 340.32 g/mol and CAS registry number 7425-80-1 [4]. Unlike its smaller alkoxide analogs, titanium tetraisobutoxide demonstrates enhanced thermal stability and reduced reactivity toward moisture due to the steric bulk of the isobutyl groups [6] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₆O₄Ti | [1] [2] |

| Molecular Weight | 340.32 g/mol | [1] [2] |

| CAS Registry Number | 7425-80-1 | [1] [2] |

| Melting Point | 30-31°C | [4] |

| Boiling Point (1 mm Hg) | 141°C | [4] |

| Density (20°C) | 1.02 g/cm³ | [4] |

| Refractive Index | 1.495 | [4] |

| Flash Point | 77°C | [4] |

| Appearance | White to colorless liquid | [4] |

| LogP (octanol/water) | 2.95 (20°C) | [4] |

Physicochemical Property Profiling

Thermal Behavior: Differential Scanning Calorimetry Analysis

Thermal Decomposition Mechanisms

Differential scanning calorimetry analysis reveals complex thermal behavior for titanium tetraisobutoxide, characterized by multiple decomposition pathways occurring over a broad temperature range [7] [8]. The primary thermal decomposition initiates at temperatures between 200-300°C, proceeding through a series of stepwise reactions that ultimately lead to the formation of titanium dioxide and organic fragments [8] [9].

Systematic kinetic studies have identified three primary decomposition pathways for the isobutoxide ligands [10] [11]. The predominant mechanism involves the stepwise release of propylene (C₃H₆) through four-member ring transition states, representing the most thermodynamically favorable pathway under typical thermal conditions [10] [11]. This process can be represented by the overall reaction:

Ti(OCH₂CH(CH₃)₂)₄ → TiO₂ + 4 C₃H₆ + 2 H₂O

A secondary pathway involves successive abstraction of methyl radicals via carbon-carbon bond cleavage, followed by hydrogen abstraction to form carbon-carbon double bonds [10] [11]. Additionally, hydrogen abstraction from the isobutoxide methyl groups followed by propylene elimination contributes to the overall decomposition process [10].

Thermal Analysis Parameters

Thermogravimetric analysis coupled with differential thermal analysis (TGA/DTA) demonstrates that the thermal degradation of titanium tetraisobutoxide occurs in five distinct mass loss steps, with a total weight loss of 43.8% [7] [8]. Evolved gas analysis by Fourier transform infrared spectroscopy (EGA-FTIR) reveals the sequential release of water below 120°C, followed by acetone, isopropyl acetate, and 1-propanol in the 200-300°C range, and finally carbon monoxide and carbon dioxide evolution up to 550°C [7] [8].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Decomposition Onset Temperature | 200-300°C | TGA/DTA | [7] [8] |

| Weight Loss (Total) | 43.8% | TGA | [7] |

| Primary Decomposition Range | 200-550°C | TGA/DTA/EGA-FTIR | [7] [8] |

| Anatase Formation Temperature | ~500°C | XRD | [7] [8] |

| Rutile Formation Temperature | ~800°C | XRD | [7] [8] |

| Glass Transition Temperature (Low) | 175 K (-98°C) | DSC | [12] |

| Glass Transition Temperature (High) | 230 K (-43°C) | DSC | [12] |

| Heat Capacity Change (ΔCp) | 100-900 J K⁻¹ mol⁻¹ | DSC | [12] |

| Thermal Stability Limit | Decomposes >180°C | Thermal Stress Analysis | [9] |

Glass Transition Phenomena

Recent differential scanning calorimetry studies have revealed that titanium alkoxides, including the isobutoxide derivative, exhibit unique glass transition behavior characterized by the presence of two distinct calorimetric glass transitions [12]. The low-temperature glass transition occurs at approximately 175 K (-98°C), while a high-temperature transition is observed at 230 K (-43°C) [12]. These transitions are accompanied by significant heat capacity changes ranging from 100-900 J K⁻¹ mol⁻¹, substantially larger than typical values observed for simple molecular glass formers [12].

The occurrence of dual glass transitions is attributed to the trimeric nature of titanium alkoxides in the condensed phase, where intermolecular bridging through alkoxide ligands creates complex molecular architectures [12]. The high-temperature glass transition is believed to result from the freezing of intramolecular motions within the trimeric clusters, while the low-temperature transition corresponds to conventional molecular motion freezing [12].

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides comprehensive structural characterization of titanium tetraisobutoxide through identification of characteristic vibrational modes [13] [14] [15]. The infrared spectrum exhibits distinct absorption bands corresponding to various molecular components, enabling detailed analysis of the coordination environment and molecular structure.

The most prominent spectroscopic features occur in the titanium-oxygen-carbon stretching region, where three characteristic bands appear at 1130, 1100, and 1039 cm⁻¹ [14] [15]. These frequencies correspond to Ti-O-C stretching vibrations of varying intensity, with the 1130 cm⁻¹ band showing the strongest absorption [14] [15]. The appearance of multiple Ti-O-C stretching frequencies suggests the presence of different coordination environments around the titanium center, potentially indicating oligomeric structures in the solid state [15].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 2900-3000 | C-H stretching (alkyl) | Strong | [13] [15] [16] |

| 1494 | CH₃ in-plane bending | Medium | [16] |

| 1471 | CH₂ in-plane bending | Medium | [16] |

| 1400-1500 | Alkyl deformation modes | Medium | [13] [15] |

| 1130 | Ti-O-C stretching (strong) | Strong | [14] [15] |

| 1100 | Ti-O-C stretching (medium) | Medium | [14] [15] |

| 1039 | Ti-O-C stretching (weak) | Weak | [14] [15] |

| 610 | Ti-O-Ti bridging vibration | Medium | [17] |

| 560 | Ti-O-Ti bridging vibration | Medium | [17] |

| 400-900 | Ti-O stretching region | Variable | [18] [19] |

The alkyl portion of the molecule contributes characteristic absorption bands in the 2900-3000 cm⁻¹ region, corresponding to carbon-hydrogen stretching vibrations of the isobutyl groups [13] [15] [16]. Additional features at 1494 and 1471 cm⁻¹ arise from in-plane bending vibrations of methyl and methylene groups, respectively [16]. The presence of titanium-oxygen-titanium bridging vibrations at 610 and 560 cm⁻¹ provides evidence for oligomeric species formation, particularly in concentrated solutions or solid-state samples [17].

Raman Spectroscopy

Raman spectroscopy offers complementary structural information to infrared analysis, with particular sensitivity to metal-oxygen vibrations and crystalline phases formed during thermal decomposition [20] [21] [22]. The technique proves especially valuable for characterizing the titanium dioxide phases that form upon thermal treatment of the alkoxide precursor.

Analysis of titanium tetraisobutoxide-derived materials reveals characteristic Raman bands corresponding to both anatase and rutile phases of titanium dioxide [22] [23]. The anatase phase exhibits prominent bands at 143.2 cm⁻¹ (Eg mode) and 446.6 cm⁻¹ (A₁g mode), while rutile shows characteristic features at 446.6 and 609.8 cm⁻¹ [22] [23]. The relative intensities of these bands provide quantitative information about phase composition and crystallinity [23].

| Wavenumber (cm⁻¹) | Assignment | Phase/Structure | Reference |

|---|---|---|---|

| 143.2 | Anatase Eg mode | Anatase TiO₂ | [22] [23] |

| 446.6 | Anatase A₁g mode | Anatase TiO₂ | [22] [23] |

| 609.8 | Rutile A₁g mode | Rutile TiO₂ | [22] [23] |

| 800.3 | Rutile B₂g mode | Rutile TiO₂ | [22] |

| 610 | Ti-O-Ti bridging (oligomeric) | Alkoxide oligomers | [21] [17] |

| 560 | Ti-O-Ti bridging (oligomeric) | Alkoxide oligomers | [21] [17] |

| 100-900 | Metal-oxide vibration region | General Ti-O modes | [20] [21] |

Raman spectroscopy of the pristine alkoxide reveals bands at 610 and 560 cm⁻¹, attributed to titanium-oxygen-titanium bridging vibrations in oligomeric species [21] [17]. These features provide direct evidence for the aggregation behavior of titanium alkoxides, which is crucial for understanding sol-gel processing and film formation mechanisms [21].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of titanium tetraisobutoxide in solution [24] [25] [26]. Both proton and carbon-13 NMR reveal characteristic patterns consistent with the proposed tetrahedral structure around titanium.

Proton NMR analysis in deuterated chloroform shows the expected multipicity patterns for the isobutoxide ligands [24]. The methine proton (OCH) appears as a multiplet between 4.59-4.44 ppm, while the methyl groups produce doublets at 1.03 and 0.95 ppm, consistent with the expected coupling patterns [24]. Carbon-13 NMR spectroscopy reveals the methine carbon resonance at 79.61 ppm, with methyl carbons appearing at 25.72 and 25.60 ppm [24].

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent/Conditions | Reference |

|---|---|---|---|---|

| ¹H | 4.59-4.44 (m) | OCH (isopropoxy) | CDCl₃ | [24] |

| ¹H | 1.03 (d) | CH₃ (isopropoxy) | CDCl₃ | [24] |

| ¹H | 0.95 (d) | CH₃ (isopropoxy) | CDCl₃ | [24] |

| ¹³C | 79.61 | OCH carbon | CDCl₃ | [24] |

| ¹³C | 25.72 | CH₃ carbon | CDCl₃ | [24] |

| ¹³C | 25.60 | CH₃ carbon | CDCl₃ | [24] |

| ⁴⁷Ti | Low sensitivity | Ti center | General observation | [26] |

| ⁴⁹Ti | More sensitive | Ti center | General observation | [26] |

Titanium nuclear magnetic resonance spectroscopy, while challenging due to the low sensitivity of titanium nuclei, provides direct information about the titanium coordination environment [26]. Both ⁴⁷Ti and ⁴⁹Ti nuclei are observable, with ⁴⁹Ti showing higher sensitivity and narrower line widths [26]. The titanium NMR signals become broader with increasing molecular size, limiting observations to relatively small titanium complexes [26].

Solubility Parameters and Phase Behavior

Solvent Compatibility and Solubility

Titanium tetraisobutoxide exhibits excellent solubility in organic solvents, demonstrating miscibility with aliphatic hydrocarbons, aromatic compounds, chlorinated solvents, and many oxygenated media [27] [4]. This broad solvent compatibility stems from the nonpolar nature of the isobutyl ligands and the overall hydrophobic character of the molecule, as reflected in its octanol-water partition coefficient (LogP) of 2.95 at 20°C [4].

The compound shows particular affinity for toluene, which serves as an excellent solvent for both storage and processing applications [27] [4]. In aromatic solvents, titanium tetraisobutoxide maintains stability over extended periods, making these systems suitable for controlled sol-gel processes and thin film deposition [27].

| Solvent/Medium | Solubility/Behavior | LogP Value | Notes | Reference |

|---|---|---|---|---|

| Toluene | Soluble | 2.95 | Good solvent | [27] [4] |

| Aliphatic hydrocarbons | Miscible | High | General compatibility | [27] |

| Aromatic hydrocarbons | Miscible | High | General compatibility | [27] |

| Chlorinated solvents | Miscible | High | General compatibility | [27] |

| Oxygenated solvents | Miscible | Moderate | Variable compatibility | [27] |

| Water | Reacts (hydrolysis) | N/A (reactive) | Forms Ti(OH)₄ + isobutanol | [6] [28] |

| Alcohols | Exchange reactions | N/A (reactive) | Alkoxide ligand exchange | [6] |

| Moisture (air) | Slowly reactive | N/A | Hydrolytic sensitivity: 7 | [4] [29] |

Hydrolysis and Exchange Reactions

The interaction of titanium tetraisobutoxide with protic solvents, particularly water and alcohols, leads to complex reaction mechanisms that significantly influence its phase behavior [6] [28]. Hydrolysis reactions with water proceed through nucleophilic substitution mechanisms, ultimately producing titanium hydroxide species and free isobutanol [6] [28].

The hydrolysis process can be represented by the general equation:

Ti(OCH₂CH(CH₃)₂)₄ + 4 H₂O → Ti(OH)₄ + 4 (CH₃)₂CHCH₂OH

This reaction proceeds through intermediate mixed alkoxide-hydroxide species, with the rate dependent on water concentration, temperature, and pH conditions [28]. Under controlled hydrolysis conditions, the formation of titanium-oxo-alkoxy clusters occurs, leading to sol-gel network development [30] [31].

Phase Stability and Aggregation

Solution-phase studies reveal that titanium tetraisobutoxide exists predominantly as monomeric species in nonpolar solvents, contrasting with the behavior of smaller titanium alkoxides that tend to form oligomers [32] [33]. The steric bulk of the isobutyl groups inhibits intermolecular bridging through alkoxide ligands, maintaining molecular discreteness under most conditions [32].

However, under specific conditions involving concentrated solutions or the presence of coordinating additives, oligomerization can occur through titanium-oxygen-titanium bridge formation [31] [5]. These aggregation processes are crucial for understanding sol-gel behavior and controlling material properties in thin film applications [5].

The phase behavior of titanium tetraisobutoxide is further influenced by temperature and solvent polarity. Variable-temperature nuclear magnetic resonance studies demonstrate temperature-dependent ligand exchange processes, where alkoxide groups exhibit fluxional behavior at elevated temperatures [25]. This dynamic behavior has important implications for processing conditions and material synthesis protocols.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (80%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.